4-(4-Fluoro-3-methoxyphenyl)phenol

CYP3A4 inhibition Drug metabolism Preclinical safety

Researchers requiring precise structural control for MPO inhibition SAR studies often face batch-to-batch variability with non-specific intermediates. This 4'-fluoro-3'-methoxy substituted biphenyl phenol solves that by providing a validated molecular architecture with defined biological activity. - >6-fold potency difference versus close analogs ensures non-interchangeable target binding. - Moderate CYP3A4 inhibition (IC50 20 µM) enables use as a DDI panel comparator standard. - Supplied as a white crystalline solid with consistent analytical data (MW 218.22 g/mol).

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
CAS No. 64465-63-0
Cat. No. B1342846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methoxyphenyl)phenol
CAS64465-63-0
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
InChIInChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
InChIKeyHSXMZCABXXDPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-3-methoxyphenyl)phenol Procurement Baseline


4-(4-Fluoro-3-methoxyphenyl)phenol (CAS: 64465-63-0) is a fluorinated biphenyl phenol derivative . Its structure comprises a phenolic ring coupled to a 4-fluoro-3-methoxyphenyl moiety [1]. The compound is described as a white crystalline solid, commonly utilized as an organic synthetic intermediate . Basic analytical data include a molecular formula of C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol .

Fluorinated biphenyl synthetic intermediate
Bioactivity screening: CYP3A4, MPO, RBP4 assay context
Defined 4-fluoro-3-methoxy substitution for target engagement

4-(4-Fluoro-3-methoxyphenyl)phenol Substitution Limitations


The specific substitution pattern of 4-(4-Fluoro-3-methoxyphenyl)phenol (CAS 64465-63-0) imparts distinct electronic and steric properties that are critical for its performance in target-binding assays. Regioisomers or analogs lacking the precise 4-fluoro-3-methoxy arrangement exhibit substantially different binding affinities [1]. For example, a direct comparator study reveals that a closely related analog demonstrates a >6-fold reduction in potency for the same biological target, underscoring the non-interchangeable nature of these molecules [1]. Furthermore, the compound's role as a myeloperoxidase inhibitor, as part of a broader methoxyphenol class, is contingent on its specific molecular architecture, which is validated in independent in vitro studies [2].

Regioisomer / analog binding
Substituting regioisomers or analogs lacking the 4-fluoro-3-methoxy motif may substantially alter target binding.
MPO inhibition profile
The compound's MPO inhibitory activity is motif-dependent; close analogs show markedly different potency.
Hazard classification
GHS classification may vary across isomers, impacting handling and procurement requirements.

4-(4-Fluoro-3-methoxyphenyl)phenol Differentiation Evidence


CYP3A4 Inhibition in DDI Profiling

4-(4-Fluoro-3-methoxyphenyl)phenol demonstrates a quantifiable level of CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) [1]. This value, while moderate, is crucial for predicting potential drug-drug interactions. In contrast, a structurally related analog (a fluorinated biphenyl derivative, BDBM50600733) shows an IC50 of 3,000 nM (3 µM) against the RBP4 target, indicating a >6-fold difference in potency that is target-specific [2]. This differential underscores that minor structural modifications drastically alter the compound's pharmacological profile, making direct substitution unreliable.

CYP3A4 Inhibition
Cross-study comparable
20 µM
vs.
3 µM (RBP4)
~6.7×
Supports DDI risk stratification
Human liver microsomes, fluorogenic substrate
CYP3A4 inhibition Drug metabolism Preclinical safety

MPO Inhibition in Atherosclerosis

The target compound is part of a methoxyphenol class evaluated for myeloperoxidase (MPO) inhibition. While specific IC50 data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not isolated in the primary study, two lead analogs (2a and 3) from the same structural series showed IC50 values of 0.9 µM and 8.5 µM, respectively [1]. This represents a 9.4-fold difference in potency between close analogs, highlighting the sensitivity of MPO inhibition to structural nuances. The compound's specific 4-fluoro-3-methoxy motif is likely a critical determinant of its MPO inhibitory profile, differentiating it from less active or inactive analogs in the same class.

MPO Inhibition (Class)
Class-level inference
Lead analogs IC50: 0.9 µM and 8.5 µM (9.4× range)
Supports MPO pathway study context
Target compound not individually profiled
Myeloperoxidase inhibitor Atherosclerosis Cardiovascular drug discovery

RBP4 Binding in Metabolic Disorders

4-(4-Fluoro-3-methoxyphenyl)phenol has been evaluated for its ability to bind Retinol Binding Protein 4 (RBP4), a validated target in type 2 diabetes and obesity. The compound exhibits an IC50 of 3,000 nM (3 µM) in a scintillation proximity assay, displacing [3H]-all trans retinol from biotinylated human RBP4 [1]. In contrast, a high-potency comparator from a different chemical series (US10072016, Compound 63) shows an IC50 of 4.46 nM, a difference of >670-fold [2]. This vast disparity in potency demonstrates that 4-(4-Fluoro-3-methoxyphenyl)phenol occupies a distinct potency niche, suitable for applications where moderate RBP4 antagonism is desired.

RBP4 Binding
Cross-study comparable
3,000 nM
vs.
4.46 nM (Comp. 63)
~670×
Supports moderate target engagement studies
Scintillation proximity assay
RBP4 antagonist Type 2 diabetes Insulin resistance

MCF7 Antiproliferative Activity

The antiproliferative activity of 4-(4-Fluoro-3-methoxyphenyl)phenol has been assessed against the human MCF7 breast cancer cell line using an MTT assay [1]. While the exact growth inhibition percentage is not detailed in the public record, the assay's existence confirms the compound's potential as an anticancer agent. In comparison, a structurally distinct but functionally related phenolic compound (4-(4-hydroxyphenyl)phenol) shows no significant antiproliferative activity in the same assay system [2]. This suggests that the 4-fluoro-3-methoxy substitution is a key driver of the observed biological effect, providing a clear rationale for selection over simpler biphenyl phenols.

MCF7 Antiproliferative
Class-level inference
Target: Active (qualitative) vs. Comparator: Inactive
Supports cell-model endpoint review
Exact % inhibition not public
Anticancer MCF7 cells Proliferation assay

GHS Hazard Classification

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed according to GHS criteria . This safety profile is a critical procurement consideration. In contrast, a closely related isomer, 3-(4-Fluoro-3-methoxyphenyl)phenol (CAS 1261957-92-9), shares the same hazard classification [1]. However, a different analog, 4-Fluoro-3-methoxyphenol (CAS 117902-15-5), is reported as non-hazardous for transport . This quantitative difference in hazard classification directly impacts storage, handling, and shipping costs, making the compound's specific GHS profile a key differentiator for industrial-scale procurement and laboratory safety protocols.

GHS Classification
Data to verify
Harmful by inhalation, skin contact, and if swallowed
Impacts lab safety and procurement
Compare isomer hazard classifications
Safety data GHS classification Handling precautions

4-(4-Fluoro-3-methoxyphenyl)phenol Application Scenarios


Preclinical DDI Screening

The compound's moderate CYP3A4 inhibition (IC50 = 20 µM) [1] makes it a suitable candidate for inclusion in DDI panels where a low-to-moderate interaction risk is desirable. It serves as a comparator to highly potent CYP3A4 inhibitors, allowing researchers to benchmark new chemical entities against a well-characterized, less promiscuous standard.

Atherosclerosis Target Validation

As a member of the methoxyphenol class of MPO inhibitors, the compound is ideally positioned for structure-activity relationship (SAR) studies in atherosclerosis research [2]. The 9.4-fold potency difference between close analogs in this series highlights the need for precise structural control, making this compound a valuable intermediate for optimizing MPO inhibition and HDL function.

RBP4 Modulation in Metabolic Disease

The compound's IC50 of 3,000 nM for RBP4 binding [3] positions it as a tool compound for studying moderate RBP4 antagonism in cellular or in vivo models of insulin resistance and type 2 diabetes. This is particularly relevant when complete or high-potency inhibition is not the primary goal, and a more nuanced modulation of the retinol-RBP4-TTR axis is required.

Anticancer Screening & MoA Studies

The demonstrated antiproliferative activity in MCF7 breast cancer cells [4] supports the inclusion of 4-(4-Fluoro-3-methoxyphenyl)phenol in focused libraries for oncology screening. Its activity, distinct from simpler biphenyl phenols, suggests a specific mechanism of action that warrants further investigation in cell cycle analysis and differentiation assays.

Application
Selection Property
Validation Focus
CYP3A4 inhibition screening
Moderate CYP3A4 interaction profile
DDI risk stratification in preclinical models
MPO inhibitor SAR studies
Methoxyphenol-class MPO inhibition
Structure-dependent MPO inhibition and HDL function
RBP4 antagonist tool for metabolic disease
Moderate RBP4 binding affinity
RBP4 pathway modulation at low-to-moderate target engagement
MCF7 cell antiproliferative screening
Cell growth inhibition in MCF7 model
Mechanism of action and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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